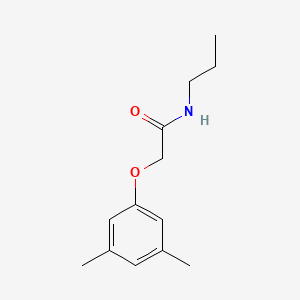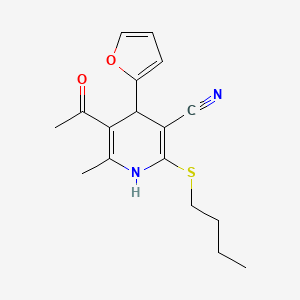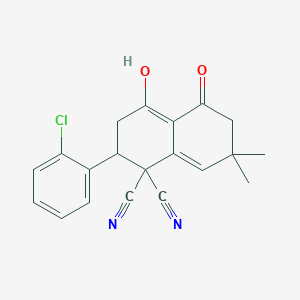
methyl 4-hydroxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)-L-prolinate
描述
Methyl 4-hydroxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)-L-prolinate, also known as MHTP, is a chemical compound that has been widely studied for its potential therapeutic applications. MHTP belongs to the class of proline derivatives and is a potent agonist of the dopamine D2 receptor.
作用机制
Methyl 4-hydroxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)-L-prolinate acts as an agonist of the dopamine D2 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission. By binding to the D2 receptor, methyl 4-hydroxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)-L-prolinate can enhance dopamine signaling and modulate the activity of dopaminergic neurons in the brain. This mechanism of action is thought to underlie the therapeutic effects of methyl 4-hydroxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)-L-prolinate in Parkinson's disease and other dopamine-related disorders.
Biochemical and Physiological Effects:
methyl 4-hydroxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)-L-prolinate has been shown to have a range of biochemical and physiological effects in various animal models and cell culture systems. It can increase dopamine release, enhance dopamine receptor signaling, and protect dopaminergic neurons from oxidative stress and cell death. methyl 4-hydroxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)-L-prolinate has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in neurological disorders.
实验室实验的优点和局限性
Methyl 4-hydroxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)-L-prolinate has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and has a long shelf life. However, methyl 4-hydroxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)-L-prolinate also has some limitations, including its potential toxicity and the need for careful control of dosing and administration routes.
未来方向
There are several future directions for research on methyl 4-hydroxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)-L-prolinate, including its potential use in combination with other drugs for the treatment of Parkinson's disease and other neurological disorders. methyl 4-hydroxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)-L-prolinate may also have applications in the development of new drugs for drug addiction and schizophrenia. Further studies are needed to better understand the mechanism of action of methyl 4-hydroxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)-L-prolinate and its potential side effects in humans.
Conclusion:
In conclusion, methyl 4-hydroxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)-L-prolinate is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action as a dopamine D2 receptor agonist has been extensively studied, and its biochemical and physiological effects have been demonstrated in various animal models and cell culture systems. Further research is needed to fully explore the therapeutic potential of methyl 4-hydroxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)-L-prolinate and its limitations for clinical use.
科学研究应用
Methyl 4-hydroxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)-L-prolinate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D2 receptor and can cross the blood-brain barrier, making it a promising candidate for the treatment of Parkinson's disease and other dopamine-related disorders. methyl 4-hydroxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)-L-prolinate has also been studied for its potential use in drug addiction and schizophrenia.
属性
IUPAC Name |
methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-20-16(19)15-9-14(18)10-17(15)13-7-6-11-4-2-3-5-12(11)8-13/h2-5,13-15,18H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUSZKLMMMKTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C2CCC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one](/img/structure/B3881535.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B3881548.png)
![4-(dimethylamino)-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3881553.png)

![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B3881562.png)

![N-[1-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B3881570.png)
![2-{[5-acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B3881576.png)
![5-acetyl-4-(2-furyl)-6-methyl-2-{[(phenylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B3881578.png)
![5-acetyl-3-amino-6-methyl-4-(3-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3881584.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrimidinamine](/img/structure/B3881613.png)
